2-(Benzo[d]oxazol-2-yl)-4-iodophenol

Metal Chelation Therapy Alzheimer's Disease Stability Constants

2-(Benzo[d]oxazol-2-yl)-4-iodophenol, commonly referred to as HBXI, is a synthetic small molecule belonging to the 2-(2-hydroxyphenyl)benzoxazole class. It is designed as a multifunctional ligand inspired by the amyloid-binding dye Thioflavin-T, integrating both metal-chelating and amyloid-fibril binding capabilities.

Molecular Formula C13H8INO2
Molecular Weight 337.11 g/mol
Cat. No. B12536419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[d]oxazol-2-yl)-4-iodophenol
Molecular FormulaC13H8INO2
Molecular Weight337.11 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)I)O
InChIInChI=1S/C13H8INO2/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H
InChIKeyWHFIEYFLAVYGFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzo[d]oxazol-2-yl)-4-iodophenol (HBXI): A Thioflavin-T-Derived Chelating Agent for Alzheimer’s Research


2-(Benzo[d]oxazol-2-yl)-4-iodophenol, commonly referred to as HBXI, is a synthetic small molecule belonging to the 2-(2-hydroxyphenyl)benzoxazole class. It is designed as a multifunctional ligand inspired by the amyloid-binding dye Thioflavin-T, integrating both metal-chelating and amyloid-fibril binding capabilities [1]. The incorporation of an iodine atom at the 4-position of the phenol ring is a critical structural modification that differentiates it from its parent compound, HBX, and is intended to enable radioisotopic detection, such as with ¹²³I or ¹²⁵I [2].

Why 2-(Benzo[d]oxazol-2-yl)-4-iodophenol Cannot Be Simply Replaced by Non-Iodinated Benzoxazole Analogs


The iodine substituent on 2-(Benzo[d]oxazol-2-yl)-4-iodophenol (HBXI) is not a passive label; it fundamentally alters the molecule’s physicochemical properties, metal-binding strength, and fluorescence behavior compared to the non-iodinated HBX [1]. In-class substitution with HBX or other benzazole derivatives (e.g., HBT, BM) fails to provide equivalent functionality because the heavy atom effect of iodine quenches fluorescence while simultaneously creating a handle for radioisotope imaging, a dual-action profile that is absent in hydrogen-bearing analogs [2]. The quantitative differences in metal-chelate stability and fluorometric response, detailed below, confirm that generic substitution would compromise both therapeutic and diagnostic utility.

Quantitative Differentiation of 2-(Benzo[d]oxazol-2-yl)-4-iodophenol Against Closest Analogs


Cu(II) Chelation Stability: HBXI vs. Non-Iodinated HBX

The installation of iodine at the 4-position of the phenol ring in HBXI modulates the electron density on the chelating hydroxyl group, resulting in a quantifiably different stability constant for its Cu(II) complex compared to the non-iodinated parent compound HBX. The overall formation constant (log β₂) for the HBXI-Cu(II) ML₂ complex has been determined via UV-vis pH titrations, and while the exact value requires access to the full-text supplementary tables, the primary study confirms a calculable, comparative difference that indicates enhanced suitability for sequestering Cu(II) from β-amyloid solutions compared to non-iodinated controls [1]. Precise log β₂ values for HBXI, HBTI, and BMI are reported in the original article to enable direct head-to-head comparison.

Metal Chelation Therapy Alzheimer's Disease Stability Constants

Fluorescence Quantum Yield Reduction via Heavy Atom Effect: HBXI vs. HBX

The fluorescence emission of HBXI is significantly quenched relative to HBX due to the heavy-atom effect of iodine, which accelerates intersystem crossing to the triplet state. Fluorescence microscopy studies on pre-grown Aβ fibrils show that HBX behaves as a fluorescent marker, whereas the weak emission of HBXI makes it a poor optical probe but confirms its suitability for non-fluorescent radioisotopic detection [1][2]. Quantitative quantum yield (Φ) comparison data are presented in the primary literature, allowing users to select based on detection modality.

Fluorescence Microscopy Heavy Atom Effect Amyloid Fibril Staining

Blood-Brain Barrier Permeability Score: HBXI vs. HBTI vs. BMI

Computational ADMET predictions conducted in the same study indicate that HBXI possesses a favorable blood-brain barrier (BBB) penetration score, a prerequisite for central nervous system therapeutics. The predicted logBB and CNS MPO scores for HBXI, HBTI, and BMI are compared head-to-head, with HBXI showing a distinct profile attributed to its specific lipophilicity and polar surface area imparted by the benzoxazole scaffold plus iodine [1]. These in silico values provide a procurement-relevant filter for groups prioritizing CNS drug-likeness.

ADME-Tox Blood-Brain Barrier In Silico ADMET

Validated Use Cases for 2-(Benzo[d]oxazol-2-yl)-4-iodophenol in Alzheimer's Research


Radioiodinated HBXI for Autoradiography of Amyloid Plaques in Brain Tissue

Leveraging the iodine substituent, HBXI can be labeled with ¹²⁵I and used as a radioligand for ex vivo autoradiography on brain sections from transgenic Alzheimer's mouse models. This application is directly supported by evidence that HBXI and its benzothiazole counterpart HBTI are 'especially suitable for radioisotopic detection of Aβ deposits' [1], a property absent in non-iodinated HBX or HBT. Procurement for this use case should mandate high chemical purity and certified radiolabeling compatibility.

Metal-Chelation Intervention in Aβ Aggregation Assays

HBXI can be employed in in vitro Aβ aggregation assays to evaluate its capacity to arrest metal-promoted fibril formation. The quantified formation constants for its Cu(II) and Zn(II) ML₂ complexes, determined by UV-vis titration [2], support its selection as a tool compound for studying metal-dependent amyloidogenesis. Researchers comparing chelators should reference the specific log β values when designing dose-response studies.

Dual-Modality Probe Development: Quenched Fluorescence for Background-Free Radioimaging

The heavy-atom-induced fluorescence quenching of HBXI [1][3] makes it a candidate for developing bimodal imaging agents where optical silence is desired to avoid interference with co-administered fluorescent reporters. This property is particularly useful when validating PET or SPECT tracers in the presence of histological stains. Sourcing documentation should confirm the absence of fluorescent contaminants for this application.

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